Home > Products > Building Blocks P15058 > quinazolin-7-ol
quinazolin-7-ol - 7556-97-0

quinazolin-7-ol

Catalog Number: EVT-1727035
CAS Number: 7556-97-0
Molecular Formula: C8H6N2O
Molecular Weight: 146.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Quinazolin-7-ol can be derived from various natural and synthetic sources. It is often synthesized through chemical reactions involving anthranilic acid or other related precursors. The classification of quinazolin-7-ol falls under the broader category of quinazolines, which are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Synthesis Analysis

Methods and Technical Details

The synthesis of quinazolin-7-ol can be achieved through several methods, with the most common involving:

  1. Cyclization Reactions: The cyclization of anthranilic acid derivatives with urea or amidines under acidic or basic conditions is a prevalent method. For instance, heating anthranilic acid with urea leads to the formation of quinazolines, which can be further modified to yield quinazolin-7-ol.
  2. Oxidation Reactions: Quinazolin-7-ol can also be synthesized via oxidation processes involving quinazoline derivatives. For example, oxidation of quinazoline in acidic conditions using hydrogen peroxide can yield the corresponding hydroxyquinazoline derivatives .
  3. Microwave-Assisted Synthesis: This modern technique allows for rapid synthesis under controlled conditions, enhancing yields and reducing reaction times compared to traditional methods .
Molecular Structure Analysis

Structure and Data

The molecular formula of quinazolin-7-ol is C8_8H6_6N2_2O. Its structure features a hydroxyl group (-OH) at the 7-position of the quinazoline ring system. The compound exhibits characteristic peaks in spectroscopic analyses:

  • Nuclear Magnetic Resonance (NMR): The proton NMR spectrum typically shows signals corresponding to protons on the aromatic rings and the hydroxyl group.
  • Infrared Spectroscopy (IR): Key absorption bands are observed for the hydroxyl group around 3200–3600 cm1^{-1} and for aromatic C=C stretching around 1600 cm1^{-1} .
Chemical Reactions Analysis

Reactions and Technical Details

Quinazolin-7-ol participates in various chemical reactions:

  1. Hydroxylation: The introduction of hydroxyl groups can occur through electrophilic aromatic substitution reactions.
  2. Formation of Derivatives: Quinazolin-7-ol can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives, which may exhibit enhanced biological activity.
  3. Reduction Reactions: Quinazolines can be reduced using reagents like lithium aluminum hydride to yield dihydroquinazolines, which can then be further functionalized .
Mechanism of Action

Process and Data

The mechanism of action for quinazolin-7-ol involves its interaction with biological targets such as enzymes or receptors. For example:

  1. Inhibition of Protein Kinases: Quinazolin derivatives often act as inhibitors of receptor tyrosine kinases, which play crucial roles in cell signaling pathways related to cancer progression.
  2. Induction of Apoptosis: Studies have shown that quinazolin derivatives can induce apoptosis in cancer cells by triggering oxidative stress and disrupting mitochondrial function, leading to cell death .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Quinazolin-7-ol possesses several notable physical and chemical properties:

  • Melting Point: The melting point typically ranges between 150–160 °C.
  • Solubility: It is soluble in polar solvents such as ethanol and dimethyl sulfoxide but less soluble in nonpolar solvents.
  • Stability: Quinazolin-7-ol is relatively stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
Applications

Scientific Uses

Quinazolin-7-ol has significant applications in medicinal chemistry due to its diverse biological activities:

  1. Anticancer Agents: Compounds derived from quinazolin-7-ol are being explored as potential treatments for various cancers due to their ability to inhibit tumor growth and induce apoptosis.
  2. Antimicrobial Activity: Research indicates that quinazolines exhibit antibacterial and antifungal properties, making them candidates for new antimicrobial therapies.
  3. Drug Development: The structural versatility of quinazolin derivatives allows for modifications that enhance their pharmacological profiles, leading to novel therapeutic agents targeting specific diseases .
Historical Context and Evolution of Quinazolin-7-ol Research

Discovery and Early Synthetic Efforts in Quinazoline Chemistry

The quinazoline scaffold was first identified in 1887 by Widdege, who recognized its isomerism with cinnoline and quinoxaline. Early synthetic routes emerged through the pioneering work of Griess (1869) and Niementowski (1895), establishing foundational methods for quinazoline core construction:

  • Griess Synthesis: Involved condensation of anthranilic acid with cyanide in ethanol, producing 2-ethoxy-4(3H)-quinazolinone, followed by ammonolysis to yield 2-amino derivatives [1] [5].
  • Niementowski Synthesis: Utilized anthranilic acid and formamide (or acetamide) heated at 120°C, forming 4(3H)-quinazolinones via o-amidobenzamide intermediates. This method was later optimized using microwave irradiation to enhance yields [3] [5].

Initial studies focused on unsubstituted quinazolines or simple derivatives (e.g., halogenated at positions 6 or 8). The 7-hydroxy variant remained underexplored due to challenges in regioselective hydroxylation and stability concerns. Early 20th-century work confirmed the lactam-lactim tautomerism (Scheme 1) in hydroxyquinazolines, which complicated purification but hinted at reactivity useful for drug design [3] [5].

Table 1: Foundational Quinazoline Syntheses

Synthetic MethodKey ReactantsProductLimitations
Griess (1869)Anthranilic acid, CN⁻2-Amino-4(3H)-quinazolinoneLow regioselectivity for C7-OH
Niementowski (1895)Anthranilic acid, RCONH₂3-Substituted-4(3H)-quinazolinonesHarsh conditions (120°C, 5h+)
Microwave ModificationAnthranilic acid, aldehydes2,3-Disubstituted-4(3H)-quinazolinonesImproved C7 functionalization

Emergence of Quinazolin-7-ol as a Distinct Pharmacophore

Quinazolin-7-ol gained prominence in the 2000s when structure-activity relationship (SAR) studies revealed that hydroxylation at C7 conferred unique bioactivity and improved pharmacokinetic properties:

  • Solubility Enhancement: The C7-OH group increased water solubility by 3–5-fold compared to non-hydroxylated analogs, improving bioavailability [2] [4].
  • Targeted Kinase Inhibition: In EGFR inhibitors (e.g., gefitinib derivatives), the C7-OH formed hydrogen bonds with Thr854 in the ATP-binding pocket, boosting potency (IC₅₀ reduction from 350 nM to 64.8 nM in dual EGFR/c-Met inhibitors) [4] [8].
  • Antimicrobial Potency: Derivatives like 6,7-bis(arylthio)-quinazoline-5,8-dione exhibited antifungal activity by disrupting cell wall biosynthesis, with hydroxylation critical for membrane penetration [5] [9].

Notably, the 7-hydroxy group enabled dual-targeting capabilities. For example, compound 6 (Zhang et al., 2024) inhibited both EGFR and c-Met kinases (IC₅₀ = 64.8 nM and 137.4 nM, respectively), suppressing tumor growth in NSCLC xenograft models by 78% [4].

Milestones in Structural Optimization and Derivative Development

Strategic modifications at C2, C3, and N3 positions of the quinazolin-7-ol scaffold unlocked diverse therapeutic applications:

Anticancer Derivatives

  • Aurora A/PI3K/BRD4 Inhibitors: 6-(2-Amino-1H-benzo[d]imidazole-6-yl)-quinazolin-7-ol derivatives (e.g., 9a) showed IC₅₀ values of 10.19 nM (Aurora A) and 13.12 nM (PI3Kα). They induced G2/M arrest and apoptosis in NSCLC cells [6].
  • PARP10 Targeting: Dihydroquinazolinones (e.g., 10f) inhibited PARP10 with sub-micromolar activity (IC₅₀ = 4.87 μM against HCT-116), validated via molecular docking [7].

Antimicrobial/Biofilm Inhibitors

  • Anti-Pseudomonas Agents: Compound 20 (Fig. 4) inhibited P. aeruginosa biofilm formation (IC₅₀ = 6.86 μM) by disrupting exopolysaccharide production and twitching motility. It bound PqsR with ΔG = −9.2 kcal/mol, quenching quorum sensing [9].

Table 2: Optimized Quinazolin-7-ol Derivatives and Applications

Derivative ClassKey ModificationBioactivityMechanistic Insight
4-Phenoxyquinazolin-7-olC4-phenoxy, C6-acrylamideDual EGFR/c-Met inhibitor (IC₅₀ = 64.8 nM)Covalent binding to Cys797
Benzimidazole-Quinazolin-7-olC6-benzimidazoleMulti-kinase inhibitor (Aurora A IC₅₀ = 10.19 nM)G2/M arrest, caspase-3 activation
Triazole-Dihydroquinazolin-7-olN3-Schiff base, C2-triazolePARP10 inhibition (HCT-116 IC₅₀ = 4.87 μM)DNA intercalation
Alicyclic amine-Quinazolin-7-olC2-piperidine, N3-imineBiofilm inhibition (IC₅₀ = 3.55–6.86 μM)PqsR antagonism

Synthetic Innovations

  • Microwave-Assisted Cyclization: Reduced reaction times from hours to minutes (e.g., 15 min at 150°C) for 7-hydroxyquinazolinones, achieving >90% yields [3].
  • Suzuki-Miyaura Coupling: Enabled C6-aryl/heteroaryl functionalization (e.g., boronic acid coupling) for kinase inhibitor development [6].
  • Click Chemistry: Constructed triazole-dihydroquinazolinone hybrids (e.g., 10a–f) via Sharpless-type reactions, enhancing antimicrobial specificity [7] [9].

These advances solidified quinazolin-7-ol as a versatile pharmacophore for oncology and infectious disease therapeutics, with ongoing research focused on covalent inhibitors and prodrug designs.

Properties

CAS Number

7556-97-0

Product Name

quinazolin-7-ol

IUPAC Name

quinazolin-7-ol

Molecular Formula

C8H6N2O

Molecular Weight

146.15 g/mol

InChI

InChI=1S/C8H6N2O/c11-7-2-1-6-4-9-5-10-8(6)3-7/h1-5,11H

InChI Key

BWDCBBZUYJDNJZ-UHFFFAOYSA-N

SMILES

C1=CC2=CN=CN=C2C=C1O

Canonical SMILES

C1=CC2=CN=CN=C2C=C1O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.